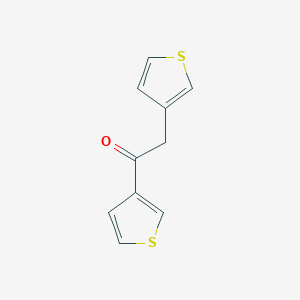

1,2-Di(3-thienyl)ethanone

Descripción

1,2-Di(3-thienyl)ethanone is a diketone derivative featuring two 3-thienyl substituents attached to an ethanone backbone. Thienyl groups are sulfur-containing heteroaromatic rings, which impart unique electronic and steric properties to the molecule.

Propiedades

Fórmula molecular |

C10H8OS2 |

|---|---|

Peso molecular |

208.3g/mol |

Nombre IUPAC |

1,2-di(thiophen-3-yl)ethanone |

InChI |

InChI=1S/C10H8OS2/c11-10(9-2-4-13-7-9)5-8-1-3-12-6-8/h1-4,6-7H,5H2 |

Clave InChI |

CPJCPQHIBQCBKJ-UHFFFAOYSA-N |

SMILES |

C1=CSC=C1CC(=O)C2=CSC=C2 |

SMILES canónico |

C1=CSC=C1CC(=O)C2=CSC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

a. Substituent Position in Thienyl Derivatives

- 3-Thienyl vs. 2-Thienyl: highlights that substitution at the 3-position of the thienyl ring (as in 1,2-Di(3-thienyl)ethanone) leads to lower enantioselectivity (88:12 er) in catalytic asymmetric hydroboration compared to 2-thienyl derivatives (97:3 er). This suggests steric or electronic effects from sulfur’s position influence reactivity .

- Thienyl vs. Phenyl: 1,2-Diphenylethanone () lacks sulfur, resulting in reduced electron-withdrawing effects and altered π-stacking capabilities.

b. Functional Group Variations

- Hydroxyphenyl Substituents: 1-(3-Hydroxyphenyl)-ethanone () has a hydroxyl group that enables hydrogen bonding, increasing boiling point (426.20 K) compared to non-polar analogs. In contrast, 1,2-Di(3-thienyl)ethanone’s lack of hydrogen-bonding groups may reduce solubility in polar solvents .

- Nitro Substituents: 1-(3-Nitrophenyl)-ethanone () exhibits strong electron-withdrawing effects, which could stabilize negative charges in intermediates. Thienyl groups offer moderate electron-withdrawing behavior due to sulfur’s electronegativity.

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Boiling Point (K) | Notable Properties |

|---|---|---|---|---|

| 1,2-Di(3-thienyl)ethanone | C₁₀H₈OS₂ | 3-Thienyl | N/A | High polarizability, π-conjugated |

| 1,2-Diphenylethanone | C₁₄H₁₂O | Phenyl | N/A | Planar, aromatic stacking |

| 1-(3-Hydroxyphenyl)-ethanone | C₈H₈O₂ | 3-Hydroxyphenyl | 426.20 | Hydrogen bonding, higher solubility |

| 1-(3-Nitrophenyl)-ethanone | C₈H₇NO₃ | 3-Nitrophenyl | N/A | Electron-withdrawing, reactive |

Data compiled from NIST sources () and catalytic studies ().

Key Research Findings

Electronic Effects : Thienyl groups enhance conjugation but may reduce enantioselectivity in catalysis compared to phenyl or 2-thienyl systems .

Solubility Limitations: The absence of polar substituents in 1,2-Di(3-thienyl)ethanone likely limits its solubility in aqueous environments, contrasting with hydroxyphenyl analogs .

Material Applications : The compound’s π-conjugated structure suggests utility in organic electronics, though direct studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.